An In-depth Technical Guide to 2-Bromo-6-methylisonicotinonitrile: A Key Building Block for Modern Chemistry
An In-depth Technical Guide to 2-Bromo-6-methylisonicotinonitrile: A Key Building Block for Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-methylisonicotinonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical structure, physicochemical properties, and characteristic reactivity. This guide will illuminate its pivotal role in the synthesis of complex molecular architectures, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, validated safety information, and expert insights into its synthetic utility are provided to support researchers, scientists, and drug development professionals in leveraging this compound's full potential.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are privileged structures in modern drug discovery and materials science. Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them a cornerstone of many biologically active compounds and functional materials. 2-Bromo-6-methylisonicotinonitrile (CAS No: 25462-99-1) has emerged as a particularly valuable intermediate.[1] Its structure features a pyridine ring functionalized with a bromine atom, a methyl group, and a nitrile group, offering multiple reactive sites for strategic molecular elaboration.[1][2] The bromine atom is an excellent handle for cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups.[2] This guide aims to be an essential resource for scientists looking to incorporate this versatile building block into their synthetic programs.
Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and properties is fundamental to its effective application.
Chemical Structure
The IUPAC name for this compound is 2-bromo-6-methylpyridine-4-carbonitrile. The molecule consists of a pyridine ring with a bromine atom at position 2, a methyl group at position 6, and a nitrile (cyano) group at position 4.
Physicochemical Data
The physical and chemical properties of 2-Bromo-6-methylisonicotinonitrile are summarized in the table below. This data is crucial for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 25462-99-1 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [1] |
Note: Other properties like melting point, boiling point, and solubility may vary depending on the supplier and purity. It is always recommended to consult the supplier-specific Safety Data Sheet (SDS).
Synthesis and Reactivity
Synthetic Routes
While several synthetic routes to substituted bromopyridines exist, a common method involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. For instance, 2-Amino-6-methylpyridine can be treated with hydrogen bromide and bromine, followed by sodium nitrite to yield the corresponding 2-bromo-6-methylpyridine.[4] Subsequent functionalization at the 4-position would be required to install the nitrile group.
Core Reactivity: A Tale of Two Handles
The synthetic utility of 2-Bromo-6-methylisonicotinonitrile stems from its two primary reactive sites: the C2-bromine and the C4-nitrile.
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The C2-Bromine: A Gateway for Cross-Coupling: The bromine atom at the 2-position of the electron-deficient pyridine ring is highly activated towards palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[5][6] These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The Suzuki-Miyaura coupling, in particular, is widely used to form biaryl structures, which are common motifs in pharmaceuticals.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the nitrile group facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[7] This allows for the displacement of the bromide with a variety of nucleophiles, such as amines and thiols, providing access to a diverse range of substituted pyridines.[7]
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The C4-Nitrile: A Versatile Functional Group: The nitrile group is a valuable synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This versatility allows for further elaboration of the molecule after the key cross-coupling or substitution reactions have been performed.
Applications in Drug Discovery and Development
The 2-substituted-6-methylpyridine core is a prevalent scaffold in numerous biologically active molecules. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a valuable pharmacophore.
-
Kinase Inhibitors: Many kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases, feature a substituted pyridine core that interacts with the hinge region of the kinase ATP-binding site.[2][7] 2-Bromo-6-methylisonicotinonitrile serves as a key starting material for building libraries of potential kinase inhibitors through Suzuki-Miyaura coupling.[2]
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are another important class of drug targets. The derivatives of 2-Bromo-6-methylisonicotinonitrile are valuable precursors for compounds that modulate GPCR activity.[7]
-
Other Therapeutic Areas: The versatility of this building block has led to its use in the synthesis of compounds with potential applications in treating neurological conditions and as anti-inflammatory agents.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction.
Objective: To synthesize a 2-aryl-6-methylisonicotinonitrile derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-6-methylisonicotinonitrile (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-6-methylisonicotinonitrile, the arylboronic acid, and the base.
-
Solvent Addition: Add the anhydrous solvent to the flask. The reaction is often performed in a biphasic mixture like dioxane and water to facilitate the dissolution of both the organic and inorganic reagents.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Validation: Purify the crude product by column chromatography on silica gel. The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 2-Bromo-6-methylisonicotinonitrile.
-
Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin.[9] It can cause skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Disclaimer: This information is for guidance only. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
Conclusion
2-Bromo-6-methylisonicotinonitrile is a high-value, versatile building block with significant applications in pharmaceutical and materials science research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic substitution reactions, provides a reliable and efficient platform for the synthesis of complex molecular architectures. By understanding its chemical properties and leveraging the robust protocols available, researchers can effectively utilize this compound to accelerate their discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Bromo-2-methylquinoline. Fisher Scientific.
- MilliporeSigma. (2025). SAFETY DATA SHEET: Bromoacetonitrile. MilliporeSigma.
- CymitQuimica. (2024). Safety Data Sheet: 2-Bromo-6-(methylsulfonyl)pyridine. CymitQuimica.
- CymitQuimica.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Bromo-2-picoline. Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- Appretech Scientific Limited. 2-bromo-6-methylisonicotinonitrile. Appretech Scientific Limited.
- BenchChem. (2025).
- ChemicalBook. 2-Bromo-6-methylpyridine synthesis. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
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